An In-depth Technical Guide to 2-fluoro-3-(hydroxymethyl)benzonitrile: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2-fluoro-3-(hydroxymethyl)benzonitrile: Properties, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds serve as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among these valuable synthons, 2-fluoro-3-(hydroxymethyl)benzonitrile emerges as a molecule of significant interest. This trifunctional aromatic compound, featuring a nitrile, a hydroxymethyl group, and a fluorine atom in a specific ortho/meta relationship, offers a rich platform for synthetic diversification.
This technical guide provides an in-depth analysis of the chemical properties, spectroscopic profile, reactivity, and handling of 2-fluoro-3-(hydroxymethyl)benzonitrile. The insights presented herein are tailored for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of novel, high-value molecules.
Core Chemical and Physical Properties
2-fluoro-3-(hydroxymethyl)benzonitrile is a solid at room temperature.[3] Its core properties are dictated by the interplay of its three functional groups, which contribute to its polarity and crystalline nature.
| Property | Value | Source(s) |
| CAS Number | 1261861-91-9 | [4][5] |
| Molecular Formula | C₈H₆FNO | [4][5][6] |
| Molecular Weight | 151.14 g/mol | [3][4] |
| Appearance | Solid (typically) | [3] |
| Purity | Commonly available at ≥97% | [4][7] |
| InChI Key | HZGKGFUFZFPGSI-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1=CC(=C(C(=C1)C#N)F)CO | [6] |
| Storage | Sealed in dry, room temperature conditions | [8] |
Spectroscopic Profile for Structural Elucidation
The unambiguous identification of 2-fluoro-3-(hydroxymethyl)benzonitrile relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, experimentally derived spectra for this exact isomer are not widely published, a theoretical analysis based on established principles of NMR spectroscopy allows for a confident prediction of its signature.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic, methylene (CH₂), and hydroxyl (OH) protons.
-
Aromatic Protons (3H): These will appear in the aromatic region (typically δ 7.0-7.8 ppm). The signals will exhibit complex splitting patterns (multiplets) due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
-
Methylene Protons (2H): A singlet or a closely coupled doublet is expected for the -CH₂- group, typically in the range of δ 4.5-4.8 ppm. The hydroxyl proton may cause splitting, which can often be removed by a D₂O exchange experiment.
-
Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR: The carbon spectrum will display eight distinct signals.
-
Nitrile Carbon (-C≡N): This quaternary carbon will appear downfield, typically in the δ 115-120 ppm range.
-
Aromatic Carbons (6C): Six signals are expected. The carbon directly attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and a significant downfield shift. The other aromatic carbons will also be influenced by the electronic effects of the substituents.
-
Methylene Carbon (-CH₂OH): This signal will appear in the aliphatic region, typically around δ 60-65 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the presence of the key functional groups.
-
-OH Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H Stretch: Medium to weak bands just above 3000 cm⁻¹.
-
-C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. The conjugation with the aromatic ring influences its exact position.
-
Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic band in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the compound will exhibit a molecular ion peak corresponding to its molecular weight.
-
Molecular Ion (M⁺): A peak at m/z = 151.0433, corresponding to the monoisotopic mass of C₈H₆FNO.[6]
-
Fragmentation: Common fragmentation patterns would include the loss of water (-18), the hydroxymethyl radical (-31), or the cyano group (-26).
Synthesis and Reaction Pathways
Proposed Synthetic Workflow
A common strategy to introduce the hydroxymethyl group involves a two-step process: radical bromination of the methyl group followed by nucleophilic substitution.
Caption: Proposed synthesis of 2-fluoro-3-(hydroxymethyl)benzonitrile.
Step-by-Step Protocol (Hypothetical)
-
Step 1: Radical Bromination. To a solution of 2-fluoro-3-methylbenzonitrile in a non-polar solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude 2-fluoro-3-(bromomethyl)benzonitrile.
-
Step 2: Hydrolysis. The crude benzylic bromide is dissolved in a suitable solvent mixture (e.g., acetone/water) and heated with a mild base like sodium bicarbonate or simply refluxed with water to facilitate the SN1 or SN2 hydrolysis reaction. This converts the bromide to the desired primary alcohol. The reaction is monitored for the disappearance of the bromide intermediate. Upon completion, the organic solvent is removed, and the aqueous phase is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, which can be further purified by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-fluoro-3-(hydroxymethyl)benzonitrile lies in the distinct reactivity of its three functional groups, allowing for sequential and regioselective modifications.
Caption: Key reaction pathways for 2-fluoro-3-(hydroxymethyl)benzonitrile.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle for various transformations.
-
Oxidation: It can be selectively oxidized to the corresponding aldehyde (2-fluoro-3-formylbenzonitrile) using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents like potassium permanganate or Jones reagent will yield the carboxylic acid.
-
Esterification/Etherification: The hydroxyl group readily reacts with acyl halides, anhydrides, or carboxylic acids (under Fischer conditions) to form esters. It can also be converted into an ether.
-
Conversion to a Leaving Group: The alcohol can be transformed into a better leaving group (e.g., tosylate, mesylate, or halide) to facilitate subsequent nucleophilic substitution reactions at the benzylic position.
-
-
Nitrile Group (-CN): The nitrile is a robust functional group that can be converted into other important nitrogen-containing moieties.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid. Partial hydrolysis to the primary amide is also achievable, often using basic hydrogen peroxide.
-
Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens pathways to a variety of benzylamine derivatives.
-
-
Aromatic Ring and Fluoro Group (-F): The fluorine atom and the nitrile group are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they strongly activate the ring for Nucleophilic Aromatic Substitution (SNAr).[9] While fluorine is an excellent leaving group in SNAr reactions, the position ortho to the powerfully activating nitrile group is particularly susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides, thiolates).[9] This reactivity is critical for building molecular complexity by introducing new substituents onto the aromatic core.
Applications in Research and Development
The trifunctional nature of 2-fluoro-3-(hydroxymethyl)benzonitrile makes it a valuable intermediate in several R&D areas:
-
Pharmaceutical Synthesis: Benzonitrile derivatives are prevalent in many approved drugs and clinical candidates, where the nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor to other functionalities.[10] The presence of fluorine can enhance metabolic stability and binding affinity. This scaffold is ideal for creating libraries of compounds for screening in drug discovery programs.[11]
-
Agrochemicals: Similar to pharmaceuticals, fluorinated aromatic compounds are crucial in the development of modern pesticides and herbicides due to their enhanced efficacy and favorable physicochemical properties.
-
Materials Science: This molecule can serve as a monomer or precursor for specialty polymers and functional materials where thermal stability, specific electronic properties, and defined architecture are required.[11]
Safety, Handling, and Storage
As a research chemical, 2-fluoro-3-(hydroxymethyl)benzonitrile requires careful handling. While specific toxicity data is limited, information from related isomers and benzonitrile compounds provides a basis for safe laboratory practices.
-
Hazard Identification: Isomers are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[12] Similar benzonitriles can be harmful if swallowed, inhaled, or in contact with skin.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[12][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid breathing dust or fumes. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[12]
Conclusion
2-fluoro-3-(hydroxymethyl)benzonitrile is a highly functionalized and synthetically versatile building block. The specific arrangement of its fluoro, hydroxymethyl, and nitrile groups provides a rich chemical playground for synthetic chemists. Its predictable reactivity allows for selective modifications at each functional site, making it a valuable intermediate for constructing complex molecular architectures. For researchers and scientists in drug discovery and materials science, a thorough understanding of this compound's properties and reactivity is key to unlocking its full potential in the development of next-generation chemical entities.
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